(S)-1-(3-Bromophenyl)but-3-en-1-amine
Description
(S)-1-(3-Bromophenyl)but-3-en-1-amine is a chiral amine featuring a brominated aromatic ring and a conjugated alkenyl chain. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.12 g/mol (free base) and 262.57 g/mol as its hydrochloride salt (CAS: 1285696-18-5) . The 3-bromophenyl group contributes to its electronic and steric properties, while the butenamine chain enables reactivity in cycloadditions or functionalization reactions.
This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in palladium-catalyzed coupling reactions for constructing bioactive molecules . Its hydrochloride salt is commercially available with ≥98% purity, emphasizing its relevance in high-precision synthetic workflows .
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m0/s1 |
InChI Key |
CGOUPQXXGWINRE-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and allylamine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with allylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield (S)-1-(3-Bromophenyl)but-3-en-1-amine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or Grignard reagents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)but-3-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3-bromophenyl group in the target compound enhances electron-withdrawing properties compared to thiophen-2-yl (electron-rich) or 4-chlorophenyl analogs .
- Stereochemical Impact : The (S)-enantiomer shows distinct reactivity in asymmetric catalysis compared to its (R)-counterpart, as enantiomeric pairs often diverge in pharmacological activity .
- Functional Group Diversity : Chalcone derivatives (e.g., compound C3 in ) replace the amine with a ketone, altering solubility and bioactivity.
Key Observations :
- Catalytic Efficiency : Palladium-catalyzed routes (target compound) offer scalability but lack reported yields, whereas indium-mediated methods (e.g., ) achieve moderate yields with racemic products.
- Microwave Synthesis : Chalcones are synthesized rapidly (62–87% yields) but without stereochemical control .
Crystallographic and Analytical Data
- NMR Trends : The 3-bromophenyl group in the target compound would exhibit deshielded aromatic protons (δ ~7.2–7.4 ppm), akin to 4-chlorophenyl analogs (δ ~7.2–7.35 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
